4-Acetylpyridine oxime
CAS No.: 1194-99-6
Cat. No.: VC3229542
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194-99-6 |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | (NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine |
| Standard InChI | InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- |
| Standard InChI Key | OZJWWTXSMXGPMI-TWGQIWQCSA-N |
| Isomeric SMILES | C/C(=N/O)/C1=CC=NC=C1 |
| SMILES | CC(=NO)C1=CC=NC=C1 |
| Canonical SMILES | CC(=NO)C1=CC=NC=C1 |
Introduction
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The primary method for synthesizing 4-Acetylpyridine oxime involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. In a typical laboratory procedure, hydroxylamine hydrochloride is dissolved in water and added to an aqueous sodium hydroxide solution. Subsequently, 4-acetylpyridine is introduced to this mixture, leading to the formation of a precipitate.
The reaction is generally carried out under controlled temperature conditions, typically between 0-5°C, to ensure optimal yield and purity. The reaction can be represented as follows:
4-acetylpyridine + NH2OH·HCl → 4-Acetylpyridine oxime + HCl + H2O
After the reaction, the product is isolated through filtration, and further purification may involve recrystallization techniques to obtain high-purity material. The reaction typically produces a mixture of E and Z isomers, with the E-isomer being predominant and preferred for most applications.
Industrial Production Methods
Industrial production of 4-Acetylpyridine oxime follows similar chemical principles as laboratory synthesis but involves scaled-up procedures with optimized conditions for yield, purity, and cost-effectiveness. Industrial methods pay particular attention to:
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Reagent quality and purity
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Precise control of reaction parameters (temperature, pH, mixing)
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Efficient heat exchange systems
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Continuous monitoring and control
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Effective separation and purification techniques
The industrial process often incorporates continuous flow systems rather than batch processes to enhance efficiency and consistency. Additionally, specialized equipment for handling larger quantities of reagents and products is employed. These industrial-scale synthesis methods ensure that the compound can be produced in quantities sufficient for various commercial applications.
Purification Techniques
Obtaining high-purity 4-Acetylpyridine oxime is crucial for many applications, especially those in pharmaceutical or fine chemical industries. Several purification techniques are commonly used:
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Recrystallization: The crude product is dissolved in an appropriate solvent at elevated temperatures, followed by cooling to induce crystallization of the pure compound.
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Column chromatography: For smaller-scale preparations or when higher purity is required, silica gel column chromatography using appropriate solvent systems can effectively separate impurities.
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Distillation: Although less common for this compound, vacuum distillation can be employed for certain preparations.
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Isomer separation: Techniques to separate E and Z isomers may include selective crystallization or chromatographic methods.
The purity of the final product is typically verified using analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Chemical Properties and Reactions
Key Functional Groups
4-Acetylpyridine oxime contains several key functional groups that define its chemical behavior:
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Pyridine ring: A six-membered heterocyclic aromatic ring containing one nitrogen atom, which contributes to the compound's basicity and coordination properties.
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Oxime group (-C=N-OH): This functional group is crucial for many of the compound's applications. The hydroxyl group of the oxime can participate in hydrogen bonding, while the C=N bond provides sites for various reactions.
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Methyl group: Attached to the carbon involved in the oxime formation, this group affects the electronic properties and steric environment of the oxime.
The combination of these functional groups creates a molecule with unique chemical properties, including the ability to act as an α-nucleophile, a ligand for metal coordination, and a participant in various organic reactions. These properties underlie its diverse applications in chemical and biological systems.
Reaction Types
4-Acetylpyridine oxime can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized to form nitrile oxides, which are reactive intermediates in various organic syntheses.
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Reduction: Reductive processes can convert the oxime to amines or other reduced forms, expanding its utility in synthetic pathways.
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Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
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Coordination chemistry: The nitrogen atoms in the pyridine ring and oxime group can coordinate with metal ions, forming complexes with applications in catalysis and materials science.
These reaction types demonstrate the compound's versatility in chemical transformations and highlight its potential for generating a wide range of derivatives with tailored properties for specific applications.
Reactivity Patterns
The reactivity of 4-Acetylpyridine oxime is primarily determined by its nucleophilic character. As an α-nucleophile, it exhibits enhanced reactivity compared to conventional oxygen nucleophiles. This property is particularly important in its application for acetylcholinesterase reactivation.
The molecule's reactivity patterns can be categorized as follows:
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Nucleophilic attacks: The oxime nitrogen can attack electrophilic centers in various substrates.
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Hydrogen bonding interactions: The hydroxyl group can participate in hydrogen bonding, which is relevant for its biological activities.
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Coordination with metals: Both nitrogen atoms can coordinate with metal ions, forming complexes with varied properties.
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Acid-base reactions: The compound can participate in acid-base reactions, primarily through the pyridine nitrogen and the oxime hydroxyl group.
These reactivity patterns are exploited in various applications, from organic synthesis to biological systems, making 4-Acetylpyridine oxime a versatile compound in chemical research.
Stability Considerations
Understanding the stability of 4-Acetylpyridine oxime under various conditions is important for its handling, storage, and application. Several factors affect its stability:
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Temperature: Exposure to high temperatures can lead to decomposition or isomerization.
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pH: Extreme pH conditions may affect the stability of the oxime group.
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Light: Prolonged exposure to light may cause degradation in some cases.
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Oxidizing and reducing agents: These can react with the compound, altering its structure and properties.
For optimal stability, 4-Acetylpyridine oxime should typically be stored in airtight containers, protected from light, at controlled temperature, and away from reactive substances such as strong acids, bases, oxidizers, and reducers. These precautions ensure the compound's integrity for various applications.
Scientific Research Applications
Chemical Reactivity and Catalysis
4-Acetylpyridine oxime has shown significant potential in catalysis applications, particularly in esterolytic reactions. Its alpha-nucleophilic properties enhance its reactivity compared to conventional oxygen nucleophiles, making it valuable in various chemical processes.
One of the most noteworthy applications is in the reactivation of acetylcholinesterase (AcChE), an enzyme crucial for nerve function. Organophosphorus compounds, found in pesticides and nerve agents, can inhibit AcChE by phosphorylating its active site. 4-Acetylpyridine oxime can displace the phosphoryl group from the enzyme's active site, thereby restoring its function.
A case study on the reactivation of AcChE demonstrated the compound's efficacy as a potential antidote against organophosphorus poisoning. In vitro studies measuring binding affinity and reactivation rates showed significant reactivation capabilities, suggesting potential for therapeutic development. This application highlights the compound's importance in addressing health concerns related to organophosphorus exposure.
Polymer Chemistry Applications
In polymer chemistry, 4-Acetylpyridine oxime has found applications in synthesizing various polymeric materials through terpolymerization processes. It can be combined with formaldehyde and other ketones to create self-crosslinked polymers with unique thermal and mechanical properties.
Studies on thermal properties of terpolymers containing this compound have yielded valuable insights:
| Polymer Composition | Activation Energy (kJ/mol) | Degradation Mechanism |
|---|---|---|
| This compound + Formaldehyde + Acetophenone | 140.3 | Side group elimination followed by backbone degradation |
| This compound + 4-Hydroxyacetophenone + Formaldehyde | 144.9 | Two-step degradation process |
These thermal degradation studies indicate that the resulting polymers possess varying stability based on their composition, which is critical for applications in coatings and adhesives. The incorporation of 4-Acetylpyridine oxime into polymer structures can impart specific properties, expanding the range of polymer materials available for specialized applications.
Electrochemical Applications
The electrochemical behavior of 4-Acetylpyridine oxime has been studied for potential applications in sensors and energy storage devices. Its ability to form charge-transfer complexes enhances its utility in these fields.
Electrochemical sensors utilizing this compound have demonstrated sensitivity and selectivity for detecting various analytes, including heavy metals and certain organic compounds. The compound's coordination properties with metal ions make it particularly suitable for metal ion detection.
In energy storage applications, derivatives of this compound have been investigated as components in electrode materials, where they can contribute to enhanced charge storage capabilities and cycle stability. These electrochemical applications represent an emerging area of research that leverages the compound's unique electronic properties.
Biological Activities and Mechanisms
Antimicrobial Properties
Research has indicated that 4-Acetylpyridine oxime and its derivatives exhibit significant antimicrobial properties against various bacterial and fungal pathogens. Studies have demonstrated efficacy against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The compound's antifungal activity has also been documented against pathogens such as Candida albicans and Aspergillus niger. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 7.81 μg/mL against A. niger, indicating potent antifungal properties.
| Biological Activity | Test Organism | MIC (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | < 15 |
| Antibacterial | Escherichia coli | < 20 |
| Antifungal | Candida albicans | < 10 |
| Antifungal | Aspergillus niger | 7.81 |
The mechanism of antimicrobial action is believed to involve interference with microbial metabolic pathways, although specific molecular targets and mechanisms may vary depending on the microbial species. This antimicrobial activity suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
One of the most significant biological activities of 4-Acetylpyridine oxime is its interaction with enzymes, particularly acetylcholinesterase (AcChE). Rather than acting as an inhibitor, this compound is notable for its ability to reactivate AcChE that has been inhibited by organophosphorus compounds.
The reactivation mechanism involves the nucleophilic attack of the oxime on the phosphorylated active site of AcChE. This displaces the phosphoryl group, restoring the enzyme's function. This property makes 4-Acetylpyridine oxime and similar compounds potential antidotes for organophosphate poisoning.
Toxicological Considerations
Despite its promising biological activities, thorough toxicological assessment of 4-Acetylpyridine oxime is essential for its safe application, particularly in therapeutic contexts. Various toxicological parameters need to be evaluated:
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Acute toxicity
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Chronic toxicity
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Genotoxicity
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Reproductive toxicity
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Ecotoxicity
When handling 4-Acetylpyridine oxime in laboratory settings, appropriate safety precautions should be observed, including the use of personal protective equipment such as chemical goggles, nitrile gloves, and lab coats. The compound should be used in fume hoods to avoid inhalation, and it should be stored in airtight containers away from acids and oxidizers.
Comparative Analysis
Comparison with Similar Oximes
4-Acetylpyridine oxime belongs to a family of structurally related compounds, including:
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3-Acetylpyridine oxime
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2-Acetylpyridine oxime
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4-Hydroxyacetophenone oxime
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4-Hydroxybenzaldehyde oxime
Each of these compounds possesses unique properties due to variations in their structural arrangement. Compared to its analogs, 4-Acetylpyridine oxime often exhibits higher thermal stability and antimicrobial activity, making it particularly valuable in biomedical applications.
The position of the acetyl group on the pyridine ring significantly influences the compound's properties. The 4-position, as in 4-Acetylpyridine oxime, results in a different electronic distribution compared to the 2- or 3-positions, affecting reactivity, coordination behavior, and biological activity.
Non-pyridine oximes, such as 4-hydroxyacetophenone oxime, differ in their aromatic system, which alters their electron distribution and consequently their chemical and biological properties. These structural differences are crucial for understanding structure-activity relationships and selecting appropriate compounds for specific applications.
Structure-Activity Relationships
Understanding the relationship between the structure of 4-Acetylpyridine oxime and its various activities is crucial for rational design of derivatives with enhanced properties. Several structural features influence the compound's activity:
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Pyridine ring: Provides basicity and coordination sites, influencing solubility and interactions with biological targets.
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Oxime group position: The location of the oxime group relative to the pyridine nitrogen affects the compound's electronic properties and reactivity.
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E/Z isomerism: The stereochemistry of the oxime group can significantly impact biological activity, with the E-isomer often showing different activity profiles compared to the Z-isomer.
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Substitution patterns: Introduction of additional functional groups can modulate properties such as lipophilicity, solubility, and target binding.
Structure-activity relationship studies have revealed that modifications to these structural features can lead to derivatives with enhanced or altered activities. For instance, increasing lipophilicity through appropriate substitutions might improve membrane permeability and bioavailability, while introducing hydrogen bond donors or acceptors could enhance interactions with specific biological targets.
Advanced Research and Future Directions
Current Research Gaps
Despite the significant research on 4-Acetylpyridine oxime, several knowledge gaps remain:
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Detailed mechanistic understanding of its antimicrobial activity
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Comprehensive toxicological profiles
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Structure-activity relationships for various biological activities
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Potential synergistic effects with other compounds
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Long-term stability under various environmental conditions
Addressing these research gaps could provide valuable insights for optimizing the compound's applications and developing improved derivatives. Future research should focus on elucidating these aspects to fully realize the potential of 4-Acetylpyridine oxime in various fields.
Emerging Applications
Several emerging applications for 4-Acetylpyridine oxime and its derivatives show promise:
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Targeted drug delivery systems: Exploiting the compound's coordination properties for developing metal-based drug carriers.
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Bioimaging agents: Developing fluorescent or radioisotope-labeled derivatives for diagnostic applications.
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Sustainable catalysis: Using the compound's catalytic properties in environmentally friendly chemical processes.
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Biosensors: Leveraging the compound's electrochemical properties and metal coordination abilities for developing sensitive and selective biosensors.
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Agricultural applications: Exploring the antimicrobial properties for developing novel crop protection agents.
These emerging applications highlight the versatility of 4-Acetylpyridine oxime and suggest a broad range of potential future uses that extend beyond its current applications.
Technological Innovations
Recent technological innovations are enhancing research on 4-Acetylpyridine oxime:
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Computational methods: Advanced modeling techniques are enabling the prediction of properties and activities of derivatives before synthesis, streamlining the development process.
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High-throughput screening: Automated systems allow for rapid evaluation of numerous derivatives against various targets, accelerating the identification of promising candidates.
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Precision synthesis methods: New synthetic approaches enable the preparation of derivatives with precise control over structure and stereochemistry.
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Advanced analytical techniques: Cutting-edge spectroscopic and spectrometric methods provide deeper insights into the compound's structure, properties, and interactions.
These technological innovations are expected to accelerate research and development related to 4-Acetylpyridine oxime, potentially leading to novel applications and improved derivatives with enhanced properties.
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